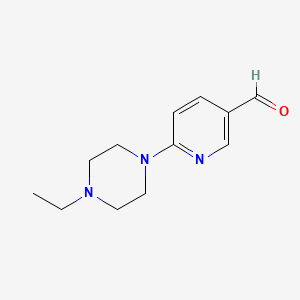
6-(4-Ethylpiperazin-1-yl)nicotinaldehyde
Vue d'ensemble
Description
6-(4-Ethylpiperazin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C12H17N3O It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a nicotinic acid ring, and an ethylpiperazine moiety is substituted at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinaldehyde and 4-ethylpiperazine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: A suitable catalyst, such as a Lewis acid, may be used to facilitate the reaction.
Procedure: The nicotinaldehyde is reacted with 4-ethylpiperazine in the presence of the catalyst and solvent. The reaction mixture is heated under reflux for several hours until the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Ethylpiperazin-1-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under mild conditions.
Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: The major product is 6-(4-Ethylpiperazin-1-yl)nicotinic acid.
Reduction: The major product is 6-(4-Ethylpiperazin-1-yl)nicotinyl alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
6-(4-Ethylpiperazin-1-yl)nicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylpiperazine moiety can enhance the compound’s binding affinity and selectivity for specific targets, while the aldehyde group can participate in covalent interactions with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Methylpiperazin-1-yl)nicotinaldehyde: Similar structure but with a methyl group instead of an ethyl group.
6-(4-Phenylpiperazin-1-yl)nicotinaldehyde: Similar structure but with a phenyl group instead of an ethyl group.
6-(4-Benzylpiperazin-1-yl)nicotinaldehyde: Similar structure but with a benzyl group instead of an ethyl group.
Uniqueness
6-(4-Ethylpiperazin-1-yl)nicotinaldehyde is unique due to the presence of the ethylpiperazine moiety, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, solubility, and overall pharmacokinetic properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-14-5-7-15(8-6-14)12-4-3-11(10-16)9-13-12/h3-4,9-10H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZUBYBFDYGLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














